![molecular formula C20H17N3O3S2 B2820319 3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877619-03-9](/img/structure/B2820319.png)
3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered aromatic ring with one sulfur atom . Pyrimidine is a 6-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring, with various substituents attached to the rings . The benzyl group is attached to the 3-position, the (3-nitrophenyl)methylsulfanyl group is attached to the 2-position, and the 4-position contains a carbonyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the nitro group could undergo reduction reactions, and the carbonyl group could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely make the compound relatively stable and could influence its solubility in different solvents .Scientific Research Applications
Dual Inhibitory Activity
3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is investigated for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis of compounds with similar structures demonstrating dual inhibitory activities, where the classical analogue showed significant potency against human TS and DHFR. This suggests potential applications in cancer therapy due to the critical roles of these enzymes in DNA synthesis and repair processes (Gangjee et al., 2008).
Antimicrobial Additive in Coatings
The compound has been explored for its potential as an antimicrobial additive. In a related study, derivatives were incorporated into polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects. This application is vital for developing surfaces resistant to microbial growth, which is crucial in healthcare and food industry settings (El‐Wahab et al., 2015).
Antitumor Activity
Derivatives of the compound have been synthesized and evaluated for antitumor activity. One such study explored a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives for their antitumor activities against several human cancer cell lines. These compounds showed potent anticancer activities, suggesting the therapeutic potential of 3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one derivatives in oncology (Hafez & El-Gazzar, 2017).
Synthesis and Characterization
Significant work has been devoted to the synthesis and characterization of compounds with similar structures, focusing on their potential biological activities and properties. For example, studies have detailed the synthesis routes of derivatives and evaluated their properties, such as antimicrobial and antitumor activities. These research efforts contribute to understanding the compound's chemical behavior and potential in pharmaceutical applications (Liu et al., 2006).
Future Directions
properties
IUPAC Name |
3-benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c24-19-18-17(9-10-27-18)21-20(22(19)12-14-5-2-1-3-6-14)28-13-15-7-4-8-16(11-15)23(25)26/h1-8,11H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUTSYVXQJIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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